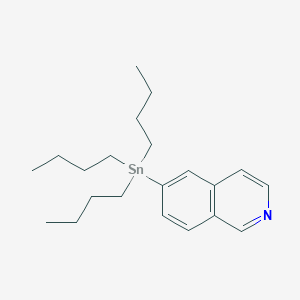

6-(Tributylstannyl)isoquinoline

説明

“6-(Tributylstannyl)isoquinoline” is a heterocyclic organic compound . It has a molecular weight of 405.17 and a molecular formula of C20H32NSn . The IUPAC name for this compound is tributyl (isoquinolin-6-yl)stannane .

Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

The molecular structure of “6-(Tributylstannyl)isoquinoline” consists of a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .

Chemical Reactions Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . This provides isoquinolines in excellent yields and short reaction times .

Physical And Chemical Properties Analysis

“6-(Tributylstannyl)isoquinoline” has a boiling point of 454.83ºC at 760 mmHg and a flash point of 228.873ºC . It is classified as a weak base, similar to pyridine and quinoline .

科学的研究の応用

Anti-Tumor Activity

Isoquinolines, including derivatives like 6-(Tributylstannyl)isoquinoline, have shown promising results in anti-tumor research. For instance, a compound named 6, comprising two isoquinoline-3-carboxylic acids, demonstrated high therapeutic efficacy and low systemic toxicity in anti-tumor studies, suggesting its potential as a lead for anti-tumor drugs (Gao et al., 2015).

Antimalarial Activity

Isoquinoline derivatives have been investigated for their antimalarial properties. Novel decorated isoquinolines showed interesting antiplasmodial activity against different strains of Plasmodium falciparum, which causes malaria. These findings contribute to the development of new antimalarial agents (Theeramunkong et al., 2020).

Antibacterial Activity

Research into isoquinoline derivatives also extends to their antibacterial properties. For example, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, related to isoquinoline, exhibited significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hayashi et al., 2002).

Anticancer Effects of Natural Plant Alkaloid Isoquinolines

Isoquinoline alkaloids from herbal plants have been used in traditional medicine due to their anti-inflammatory, antimicrobial, and analgesic effects. These compounds are being studied for their potential as anticancer agents, suggesting a role in the therapeutic targeting of cancer (Yun et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “4-[6-(Tributylstannyl)-2-pyridinyl]morpholine”, indicates that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .

将来の方向性

特性

IUPAC Name |

tributyl(isoquinolin-6-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJBVOUFKVZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676717 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tributylstannyl)isoquinoline | |

CAS RN |

220514-06-7 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)

![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)

![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)